molecular formula C6H9N3 B15072842 5-Ethylpyridazin-3-amine

5-Ethylpyridazin-3-amine

Cat. No.: B15072842
M. Wt: 123.16 g/mol
InChI Key: KKSGMHFYVMUOQL-UHFFFAOYSA-N
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Description

5-Ethylpyridazin-3-amine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridazin-3-amine typically involves the reaction of ethylhydrazine with a suitable pyridazine precursor. One common method is the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines under neutral conditions to yield 6-aryl-pyridazin-3-amines . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyridazines, pyridazinones, and amine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Ethylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and amine group at the 3-position make it a versatile intermediate for further functionalization and application in various fields .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

5-ethylpyridazin-3-amine

InChI

InChI=1S/C6H9N3/c1-2-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3,(H2,7,9)

InChI Key

KKSGMHFYVMUOQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1)N

Origin of Product

United States

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